REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[S:6]1[CH2:11][CH2:10][CH2:9][S:8]C1.ICCC>O1CCCC1>[CH2:2]([CH:1]1[S:8][CH2:9][CH2:10][CH2:11][S:6]1)[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
56.32 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15.42 g
|
Type
|
reactant
|
Smiles
|
S1CSCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 2.5 hours at -20°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to -78°
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
for gradual warming (-78° to 0° C.) and overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring (19 hours)
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran was removed on the rotary evaporator, residue
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
WASH
|
Details
|
were washed sequentially once with water, once with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
on distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
yielded 19.310 g of the title A compound
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |